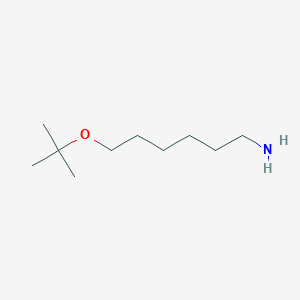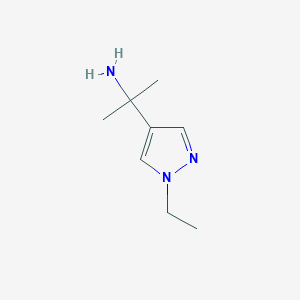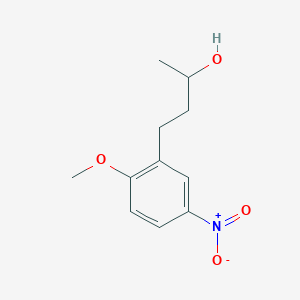
4-(2-Methoxy-5-nitrophenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4. It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, along with a butanol chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to room temperature
Catalysts: Magnesium turnings for Grignard reagent preparation
Reduction: Sodium borohydride or lithium aluminum hydride for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
4-(2-Methoxy-5-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: 4-(2-Methoxy-5-nitrophenyl)butan-2-one
Reduction: 4-(2-Methoxy-5-aminophenyl)butan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-(2-Methoxy-5-nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s solubility and bioavailability. The overall effect depends on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(2-Methoxy-5-nitrophenyl)butan-2-one
- 4-(5-Methoxy-2-nitrophenyl)butan-2-ol
Uniqueness
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
4-(2-methoxy-5-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-7-10(12(14)15)5-6-11(9)16-2/h5-8,13H,3-4H2,1-2H3 |
InChI 键 |
XOSMHURMLLSKFM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


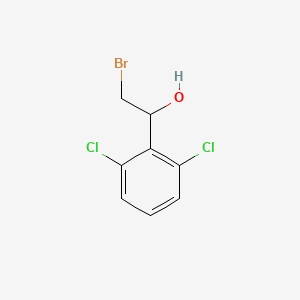
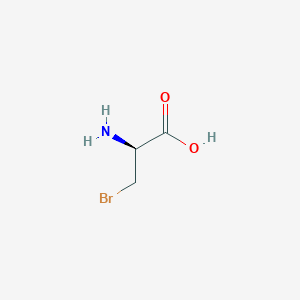
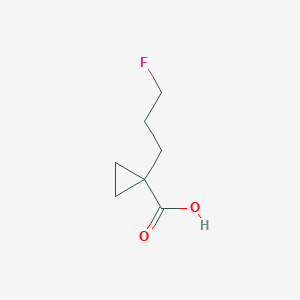
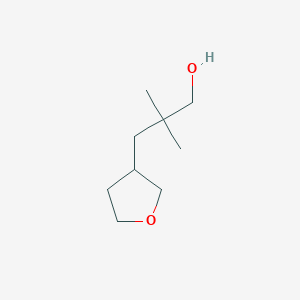
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
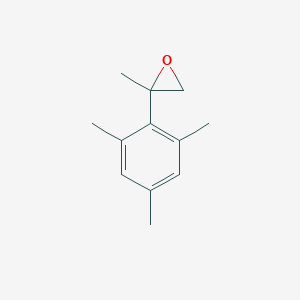

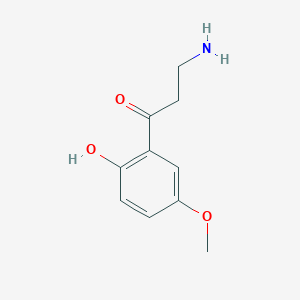
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
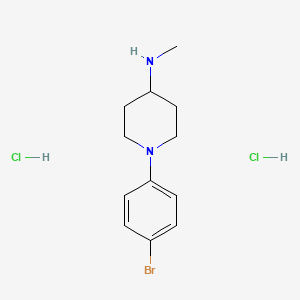
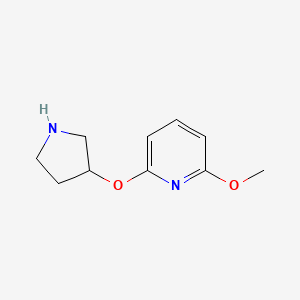
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
